

# Toxicological Profile of Evodia rutaecarpa: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Evodia rutaecarpa, a plant utilized in Traditional Chinese Medicine, possesses a range of bioactive compounds, primarily alkaloids, with recognized therapeutic potential. However, a growing body of scientific evidence highlights its toxicological risks, particularly concerning hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of Evodia rutaecarpa and its key constituents, including evodiamine and rutaecarpine. It summarizes quantitative toxicological data, details experimental methodologies from key studies, and elucidates the molecular mechanisms and signaling pathways implicated in its toxicity. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety and therapeutic window of Evodia rutaecarpa and its derivatives.

#### Introduction

Evodia rutaecarpa, commonly known as Wu-Chu-Yu, has a long history of use in traditional medicine for treating conditions such as gastrointestinal disorders, headaches, and inflammation.[1] Its pharmacological effects are largely attributed to its rich alkaloid content, including evodiamine, rutaecarpine, and dehydroevodiamine.[2] Despite its therapeutic applications, concerns regarding its toxicity have been raised, with the Chinese Pharmacopoeia classifying it as a "small toxic" traditional Chinese medicine.[3][4] This guide



focuses on the scientific evaluation of its toxicological properties to inform safe and effective drug development.

### **Key Toxic Constituents**

The primary toxic components of Evodia rutaecarpa are its alkaloids.[5] Studies have identified several specific compounds responsible for its adverse effects:

- Evodiamine (EVO): A major bioactive alkaloid, EVO has been linked to hepatotoxicity, cardiotoxicity, and nephrotoxicity.[4][6] It is often considered the most acutely toxic of the main alkaloids.[4]
- Rutaecarpine: Another significant alkaloid, rutaecarpine has also been implicated in cardiac and liver toxicity.[7][8]
- Dehydroevodiamine (DHE) and Hortiamine: These alkaloids have been identified as potent inhibitors of potassium channels in the heart muscle, which can lead to cardiac arrhythmia.

  [9]
- Other Quinolone Alkaloids: Compounds such as 1-methyl-2-[(Z)-5-undecenyl]-4(1H)quinolone and evocarpine have been tentatively identified as primary hepatotoxic components.[10]

# Organ-Specific Toxicity Hepatotoxicity

Liver injury is the most frequently reported toxic effect of Evodia rutaecarpa.[11] Excessive doses often lead to significant increases in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][6]

Mechanisms of Hepatotoxicity:

 Oxidative Stress:Evodia rutaecarpa extracts and evodiamine can induce oxidative damage in liver mitochondria, leading to ATP depletion and the release of cytochrome c, which triggers cell death signaling pathways.[5][12]



- Mitochondrial Dysfunction: Evodiamine can cause mitochondrial swelling, vacuolation, and the opening of the mitochondrial permeability transition (MPT) pore, resulting in a decrease in mitochondrial potential and subsequent cell death.[4][6]
- Inflammation: The hepatotoxicity of rutaecarpine has been linked to the induction of CYP1A2, which accelerates the metabolism of certain drugs into toxic intermediates, leading to severe liver inflammation.[13]
- Signaling Pathway Modulation: The molecular mechanism of hepatotoxicity may be correlated with the upregulation of Erk1/2, CDK8, and CK1e expression, and the downregulation of Stat3 and Src.[14] The MAPK signaling pathway (p38) is also likely involved in evodiamine-induced liver injury.[4][6]

### **Cardiotoxicity**

Recent studies have highlighted the potential for Evodia rutaecarpa and its constituents to induce cardiotoxicity.

Mechanisms of Cardiotoxicity:

- Oxidative Stress: Evodiamine has been shown to increase lactate dehydrogenase (LDH) release and malondialdehyde (MDA) levels, while reducing superoxide dismutase (SOD) activity in cardiomyocytes, indicating oxidative stress-induced damage.[6][12]
- Ion Channel Inhibition: Dehydroevodiamine and hortiamine act as IKr (hERG) blockers, inhibiting potassium channels in the heart muscle. This can alter the heart's electrical excitation process, potentially leading to severe arrhythmias like Torsade de pointes (TdP) and ventricular fibrillation.[7][9][15]
- Signaling Pathway Involvement: The cGMP-PKG signaling pathway has been implicated in the cardiotoxic effects of evodiamine and rutaecarpine.[7]

#### **Other Toxicities**

 Nephrotoxicity: Evodiamine has been identified as potentially nephrotoxic, showing an ability to significantly inhibit the activity of HEK293 cells in vitro.[4][6]



 Genotoxicity: Studies on water and 70% ethanol extracts of the nearly ripe fruit of Evodia rutaecarpa showed no mutagenic risk in the Ames test, mouse marrow cell micronucleus test, or mouse sperm aberration test.[16]

# **Quantitative Toxicological Data**

The following tables summarize the available quantitative data on the toxicity of Evodia rutaecarpa extracts and its isolated compounds.

Table 1: In Vivo Toxicity Data

| Substance                        | Test Animal | Route of<br>Administrat<br>ion | Toxicity<br>Metric | Value       | Reference |
|----------------------------------|-------------|--------------------------------|--------------------|-------------|-----------|
| Evodiamine                       | Mouse       | Not Specified                  | LD50               | 77.8 mg/kg  | [4][6]    |
| Evodiamine                       | Zebrafish   | Immersion                      | LC10               | 354 ng/mL   | [6][12]   |
| Water Extract<br>(ERWE)          | Mouse       | Intragastric                   | LD50               | > 10.0 g/kg | [16]      |
| 70% Ethanol<br>Extract<br>(EREE) | Mouse       | Intragastric                   | LD50               | > 10.0 g/kg | [16]      |

Table 2: In Vitro Cytotoxicity Data



| Substance    | Cell Line                          | Time (h)      | Toxicity<br>Metric | Value                   | Reference |
|--------------|------------------------------------|---------------|--------------------|-------------------------|-----------|
| Evodiamine   | Neonatal Rat<br>Cardiomyocyt<br>es | 24            | IC50               | 28.44 μg/mL             | [6][12]   |
| Evodiamine   | H9c2<br>Cardiomyocyt<br>es         | Not Specified | IC50               | 42.82 ± 7.55<br>μmol/L  | [7]       |
| Rutaecarpine | H9c2<br>Cardiomyocyt<br>es         | Not Specified | IC50               | 117.97 ± 9.69<br>μmol/L | [7]       |

# **Experimental Protocols Hepatotoxicity Assessment in Mice**

- Animal Model: Kunming strain male and female mice are commonly used.
- Test Substance Administration: 50% ethanol extracts of E. rutaecarpa from various sources are administered orally (intragastrically) to mice at a specified dose (e.g., 35 g/kg crude medicine weight/mouse weight) once daily for a set period (e.g., 14 days).[10]
- Toxicity Evaluation: Serum levels of alanine transaminase (ALT) and aspartate
  aminotransferase (AST) are measured as primary indices of liver injury. The liver coefficient
  (liver weight/body weight) is also assessed.[10]
- Component Identification: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOFMS) is used to establish chemical fingerprints of the extracts.[10]
- Data Analysis: The relationship between the chemical fingerprints and the hepatotoxicity indicators is analyzed using methods like bivariate correlation analysis to identify the primary hepatotoxic components.[10]

### **In Vitro Cardiotoxicity Assessment**



- Cell Model: Primary cultured neonatal rat cardiomyocytes or H9c2 cells are utilized.[7][12]
- Test Substance Application: Evodiamine or other purified compounds are applied to the cell cultures at varying concentrations.
- Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the 50% inhibitory concentration (IC50).[12]
- Cytotoxicity Markers: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage.[12]
- Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) are measured to evaluate oxidative stress.[12]

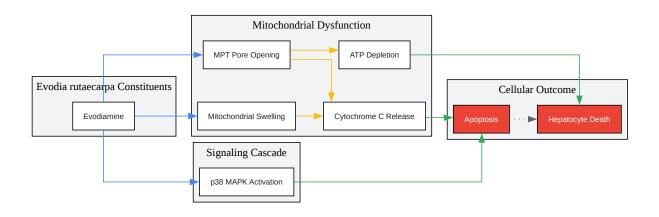
### **Genotoxicity Assays**

- Ames Test: The mutagenic potential is evaluated using various strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102).[16]
- Mouse Marrow Cell Micronucleus Test: This in vivo test assesses chromosomal damage by examining the formation of micronuclei in polychromatic erythrocytes from the bone marrow of treated mice.[16]
- Mouse Sperm Abnormality Test: This assay evaluates the potential for germ cell mutations by examining morphological abnormalities in sperm from treated male mice.[16]

## **Signaling Pathways and Mechanisms of Toxicity**

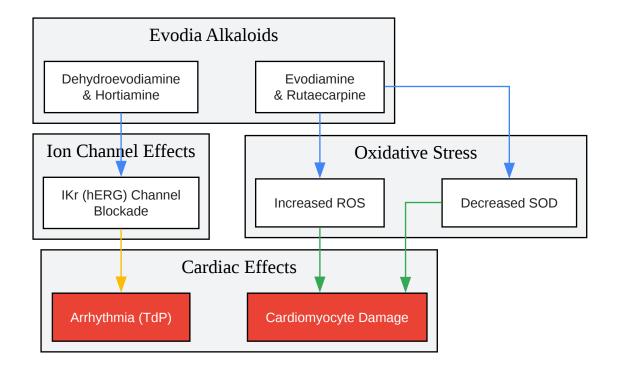
The toxicity of Evodia rutaecarpa is mediated by complex cellular and molecular mechanisms. The following diagrams illustrate some of the key signaling pathways involved.





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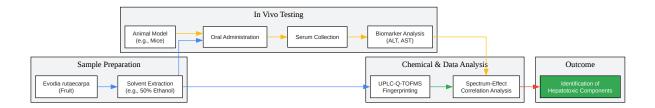
Caption: Evodiamine-induced hepatotoxicity signaling pathway.



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Caption: Mechanisms of Evodia rutaecarpa-induced cardiotoxicity.



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Caption: Workflow for identifying hepatotoxic components.

#### **Conclusion and Future Directions**

The available evidence clearly indicates that Evodia rutaecarpa and its constituent alkaloids, particularly evodiamine, possess significant toxic potential, primarily targeting the liver and heart. The mechanisms underlying this toxicity involve oxidative stress, mitochondrial dysfunction, and the modulation of critical signaling pathways. For drug development professionals, these findings underscore the importance of careful dose selection and safety monitoring. The development of derivatives with improved safety profiles and the use of advanced drug delivery systems could be viable strategies to mitigate the toxicity of these otherwise pharmacologically active compounds.[4][6] Further research is warranted to fully elucidate the toxicological pathways and to establish clear safety guidelines for the clinical use of Evodia rutaecarpa and its isolated compounds. A deeper understanding of the structure-toxicity relationship of its alkaloids will be crucial for the rational design of safer therapeutic agents.

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### References

- 1. Evodia Rutaecarpa NutraPedia [nutrahacker.com]
- 2. Major Indole Alkaloids in Evodia Rutaecarpa: The Latest Insights and Review of Their Impact on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 8. Rutaecarpine Protects against Acetaminophen-Induced Acute Liver Injury in Mice by Activating Antioxidant Enzymes [mdpi.com]
- 9. Substance in Chinese Medicine can cause cardiac arrhythmia | University of Basel [unibas.ch]
- 10. Screening and identification of hepatotoxic component in Evodia rutaecarpa based on spectrum-effect relationship and UPLC-Q-TOFMS PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. [Study on molecular mechanism of Euodiae Fructus on liver toxicity in MICE] PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research | Semantic Scholar [semanticscholar.org]
- 16. [Toxicological assessment on safety of water and 70% ethanolic extracts of nearly ripe fruit of Evodia rutaecarpa] PubMed [pubmed.ncbi.nlm.nih.gov]
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